molecular formula C13H10F3NO B1302773 4-(4-(Trifluoromethyl)phenoxy)aniline CAS No. 57478-19-0

4-(4-(Trifluoromethyl)phenoxy)aniline

Cat. No. B1302773
M. Wt: 253.22 g/mol
InChI Key: SMLYUHJGJWSUEC-UHFFFAOYSA-N
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Patent
US06927225B2

Procedure details

To a stirred solution of 4-(4-trifluoromethylphenoxy)aniline (0.20 g, 0.8 mmol) and DMAP (0.10 g, 0.085 mmol) in CH2Cl2 (10 mL) was added all at once a solution of 3-benzyloxy-6-bromo-4-methoxypyridin-2-carbonylchloride (3) (0.29 g, 0.8 mmol) in CH2Cl2 (5 mL). The resulting mixture was stirred overnight at room temperature then poured into 2N HCl (10 mL). The organic layer was separated and the aqueous layer extracted with CH2Cl2 (2×10 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a gummy solid. This solid was taken up in EtOAc (20 mL), and triethylamine (0.80 g, 0.8 mmol) and 5% Pd on carbon (0.10 g) were added. The resulting mixture was subjected to a hydrogen atmosphere (initial pressure=50 psi) on a Parr shaker for 30 minutes. The mixture was filtered, washed with 0.1N HCl (20 mL), dried (MgSO4) and concentrated to give the title compound as an off-white solid (0.14 g), m.p.=122-129° C. Coupling Procedure C: Preparation of N-(4-Cyclohexylphenyl)-3-hydroxypyridine-2-carboxamide.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
3-benzyloxy-6-bromo-4-methoxypyridin-2-carbonylchloride
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[CH:16]=[CH:15][C:6](OC2C=CC(N)=CC=2)=[CH:5][CH:4]=1.Br[C:20]1[N:25]=[C:24]([C:26](Cl)=[O:27])[C:23]([O:29]CC2C=CC=CC=2)=[C:22](OC)[CH:21]=1.[ClH:39].C([N:42]([CH2:45]C)CC)C.[H][H]>CN(C1C=CN=CC=1)C.C(Cl)Cl.CCOC(C)=O.[Pd]>[Cl:39][C:6]1[CH:5]=[CH:4][C:3]([CH2:2][CH2:45][NH:42][C:26]([C:24]2[C:23]([OH:29])=[CH:22][CH:21]=[CH:20][N:25]=2)=[O:27])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)(F)F
Name
3-benzyloxy-6-bromo-4-methoxypyridin-2-carbonylchloride
Quantity
0.29 g
Type
reactant
Smiles
BrC1=CC(=C(C(=N1)C(=O)Cl)OCC1=CC=CC=C1)OC
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with 0.1N HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(=O)C1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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